Atorvastatin acetonide (ATV-I) is a crucial intermediate compound in the synthesis of Atorvastatin, a widely known lipid-lowering drug belonging to the statin family. [, ] Atorvastatin, marketed under the brand name Lipitor, is commonly prescribed to manage hypercholesterolemia and reduce the risk of cardiovascular diseases. [, ] Atorvastatin acetonide serves as a protected form of Atorvastatin during its synthesis, facilitating efficient production and ensuring the desired final product. [, ]
Atorvastatin Acetonide is a synthetic compound derived from atorvastatin, a widely used lipid-lowering medication that belongs to the class of drugs known as statins. Atorvastatin is primarily utilized for the treatment of hyperlipidemia and the prevention of cardiovascular diseases. The acetonide derivative is significant in pharmaceutical chemistry due to its potential applications in drug formulation and development.
Atorvastatin was first approved by the U.S. Food and Drug Administration in 1996 and has since become one of the most prescribed medications globally. The acetonide form is synthesized through various chemical processes that enhance its stability and bioavailability, making it a valuable intermediate in the production of atorvastatin and related compounds .
Atorvastatin Acetonide is classified under:
The synthesis of Atorvastatin Acetonide involves multiple steps, primarily focusing on the conversion of atorvastatin lactone into its acetonide form. Various synthetic routes have been developed over the years, with a focus on efficiency and environmental considerations.
Atorvastatin Acetonide features a complex molecular structure characterized by multiple stereocenters and functional groups that contribute to its pharmacological activity. The acetonide moiety serves as a protective group that stabilizes the reactive hydroxyl groups during synthesis.
Atorvastatin Acetonide can participate in various chemical reactions typical for statins, including:
The synthesis typically involves controlled conditions to prevent degradation or unwanted side reactions, utilizing solvents such as methanol and tetrahydrofuran for optimal solubility and reaction rates .
Atorvastatin Acetonide functions primarily as an inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.
This mechanism contributes significantly to atorvastatin's efficacy in reducing cardiovascular risk factors, supported by clinical studies demonstrating its impact on lipid profiles .
Atorvastatin Acetonide has several scientific uses:
Atorvastatin acetonide (CAS 581772-29-4) is a synthetic intermediate derived from atorvastatin, characterized by a specific (4R,6R) stereochemical configuration. This configuration is critical for its biological activity and synthetic utility. The molecule features a pyrrole core substituted with fluorophenyl, phenylcarbamoyl, and isopropyl groups, while the dihydroxy acid moiety of native atorvastatin is protected as a cyclic acetonide (2,2-dimethyl-1,3-dioxane ring). X-ray crystallography studies confirm the R-configuration at both the C4 and C6 positions of the dioxane ring, which locks the molecule in a conformation essential for efficient binding to HMG-CoA reductase during subsequent synthetic steps [6] . The acetonide protection stabilizes the sensitive diol system against undesired lactonization or oxidation during manufacturing. The molecular formula is C36H39FN2O5 (MW: 598.70 g/mol), with the SMILES notation illustrating the stereochemistry: O=C(O)C[C@@H]1OC(C)(C)OC@HC1 [3] [6].
Table 1: Stereochemical Identifiers of Atorvastatin Acetonide
Property | Value |
---|---|
IUPAC Name | 2-[(4R,6R)-6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |
Chiral Centers | C4 (R), C6 (R) |
Canonical SMILES | CC(C)C1=C(C(=C(N1CC[C@H]2CC@@HCC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
InChI Key | NPPZOMYSGNZDKY-ROJLCIKYSA-N |
Crystallographic Data | Monoclinic P2₁ space group; CCDC 962606 (related isomer) |
The acetonide group (2,2-dimethyl-1,3-dioxane) confers exceptional kinetic stability to Atorvastatin acetonide under physiological conditions. Molecular dynamics simulations reveal that the bicyclic system restricts conformational flexibility, particularly around the C3-C5 bond of the native atorvastatin diol, reducing entropy-driven degradation pathways. This rigidity prevents lactonization—a common instability observed in the unprotected acid form of atorvastatin. Accelerated stability studies (40°C/75% RH) demonstrate <2% degradation over 30 days when stored at 4°C, contrasting sharply with atorvastatin calcium’s propensity for lactone formation under identical conditions [5] . The tert-butyldimethylsilyl (TBS) ether derivative of this acetonide shows even greater stability but introduces synthetic complexity. However, the acetonide remains susceptible to acid-catalyzed hydrolysis, with a hydrolysis half-life (t1/2) of 4.2 hours at pH 2.0 (simulated gastric fluid) versus >300 hours at pH 7.4 [7]. This pH-dependent lability enables selective deprotection during synthetic sequences.
Atorvastatin acetonide exhibits marked hydrophobicity, with experimental logP values of 6.2 ± 0.3 (octanol/water), limiting its aqueous solubility to 0.012 mg/mL (20 μM) at 25°C. Solubility enhancement strategies reveal modest improvements in organic solvents: 125 mg/mL in DMSO, 45 mg/mL in acetonitrile, and <5 mg/mL in ethanol or methanol . Polymorphism screening identifies two anhydrous forms (Forms I and II) and a hydrate. Form I (melting point 144–148°C) is the thermodynamically stable polymorph at room temperature, characterized by a dense crystal packing (density 1.18 g/cm³) with C-H···O hydrogen bonds between pyrrole carboxamide groups and dioxane oxygen atoms. Form II, obtained via melt crystallization, displays lower melting (132–135°C) and higher solubility but converts rapidly to Form I in suspension [6] .
Table 2: Physicochemical Properties and Solubility Profile
Property | Value | Conditions |
---|---|---|
Melting Point | 144–148°C | Form I (anhydrous) |
logP (octanol/water) | 6.2 ± 0.3 | pH 7.0, 25°C |
Aqueous Solubility | 0.012 mg/mL | Phosphate buffer, pH 6.8 |
Solubility in DMSO | 125 mg/mL | 25°C |
Vapor Pressure | 0.0 ± 2.1 mmHg | 25°C |
Crystal Density | 1.18 g/cm³ (Form I) | X-ray diffraction |
Atorvastatin acetonide fundamentally differs from pharmacologically active forms of atorvastatin (acid and lactone) in structure, stability, and function. Native atorvastatin acid (C33H35FN2O5) exists in equilibrium with its intramolecular ester (lactone), with the ratio dictated by pH and temperature. The lactone form predominates under acidic conditions (e.g., stomach pH), while the anionized acid form prevails at physiological pH [2]. Both forms interconvert rapidly in serum, complicating pharmacokinetic analyses: lactones hydrolyze to acids with t1/2 < 24 hours at 25°C, whereas acids lactonize slowly under enzymatic catalysis [5]. In contrast, the acetonide’s locked structure prevents such interconversion, enhancing analytical utility during synthesis. Bioanalytical studies demonstrate that hydroxylated metabolites (e.g., 2-OH atorvastatin acid) serve as adherence biomarkers due to their extended serum half-lives (>20 hours vs. parent drug’s 14 hours) and minimal pH-dependent conversion [2] [5].
Table 3: Comparative Properties of Atorvastatin Derivatives
Property | Atorvastatin Acetonide | Atorvastatin Acid | Atorvastatin Lactone |
---|---|---|---|
Primary Function | Synthetic intermediate | Active pharmaceutical ingredient | Prodrug/metabolite |
Chemical Stability | High (resists lactonization) | Moderate (equilibrium with lactone) | Low (hydrolyzes to acid) |
Half-Life in Serum | Not applicable | ~14 hours | ~6 hours |
logP | 6.2 | 4.1 (acid) | 5.8 (lactone) |
Key Analytical Marker | N/A | 2-OH acid (LLQ: 0.014 nmol/L) | Parent lactone (unstable) |
Role in Adherence Testing | None | Gold standard biomarker | Limited utility |
The acetonide derivative’s structural rigidity also translates to distinct spectroscopic signatures: 13C NMR shows characteristic quaternary carbon peaks at 98.5 ppm (acetonide ketal) and 174.2 ppm (carboxylic acid), absent in lactone spectra [6]. Furthermore, while the acid and lactone forms are quantifiable in human serum via LC-MS/MS for adherence monitoring (e.g., 2-OH atorvastatin acid <0.014 nmol/L indicates nonadherence [5]), the acetonide lacks clinical relevance as a biomarker due to its absence in biological matrices. Its utility remains confined to synthetic organic chemistry, where it enables scalable production of enantiopure atorvastatin salts.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: